molecular formula C20H12O5 B2779973 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate CAS No. 786662-24-6

4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2779973
CAS No.: 786662-24-6
M. Wt: 332.311
InChI Key: DYKCZLJVTLXZCR-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a phenyl group at the 3-position and a furan-2-carboxylate ester at the 7-position. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as their applications in materials science, such as liquid crystal displays .

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-15-9-8-14(25-20(22)17-7-4-10-23-17)11-18(15)24-12-16(19)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKCZLJVTLXZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require refluxing in ethanol or other suitable solvents, with the use of catalysts such as sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The 4-oxo group and aromatic systems in the compound are susceptible to oxidation under specific conditions:

Reagents/Conditions Products Mechanistic Insights
KMnO₄ (acidic/neutral medium)Formation of carboxylic acid derivatives or hydroxylated chromenonesOxidation of the 4-oxo group to carboxylic acid or epoxidation of the aromatic ring
CrO₃ (in H₂SO₄)Ketone derivativesSelective oxidation of allylic positions

Key Example :
Oxidation with KMnO₄ in aqueous H₂SO₄ yields a dicarboxylic acid derivative via cleavage of the chromenone ring.

Reduction Reactions

The ketone and ester functionalities are primary targets for reduction:

Reagents/Conditions Products Notes
NaBH₄ (in MeOH/EtOH)Secondary alcohol at the 4-positionSelective reduction of ketone to alcohol
LiAlH₄ (anhydrous ether)Complete reduction of ester to diolConverts furan-2-carboxylate to hydroxymethyl group

Structural Impact :
Reduction of the 4-oxo group to a hydroxyl enhances water solubility, which is critical for biological applications.

Substitution Reactions

Nucleophilic substitution occurs at electron-deficient sites, particularly the ester and ketone groups:

Nucleophile Reagents/Conditions Products
Amines (e.g., NH₃, RNH₂)Reflux in DMF or THFAmide formation via ester aminolysis
Thiols (e.g., HS-R)Base (e.g., K₂CO₃) in DMSOThioester derivatives

Example Reaction :
Treatment with benzylamine in THF replaces the furan-2-carboxylate with a benzylamide group, yielding 4-oxo-3-phenyl-4H-chromen-7-yl benzylamide.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Applications
NaOH (aqueous, reflux)7-Hydroxy-4-oxo-3-phenylchromenone + furan-2-carboxylic acidKey step in prodrug activation
HCl (aqueous, room temperature)Partial hydrolysis to hemiacetalIntermediate for further derivatization

Industrial Relevance :
Hydrolysis under basic conditions is scalable for producing hydroxylated chromenones used in pharmaceutical intermediates.

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions:

Dienophile Conditions Products
Maleic anhydrideReflux in tolueneBicyclic adducts with fused oxabicyclo systems
Acetylene derivativesHigh-pressure, Cu(I) catalysisFused heterocyclic compounds

Mechanistic Note :
The electron-rich furan acts as a diene, enabling [4+2] cycloadditions to form complex polycyclic structures.

Photochemical Reactions

UV irradiation induces reactivity in the chromenone system:

Conditions Products Applications
UV light (λ = 254 nm) in MeOHRing-contracted coumarin derivativesPhotodynamic therapy research
Singlet oxygen sensitizersEndoperoxide formationStudy of reactive oxygen species (ROS)

Example :
UV exposure generates a coumarin derivative via Norrish-type cleavage, useful in fluorescent probes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate exhibits significant anticancer properties. The mechanism involves the inhibition of specific enzymes involved in cell proliferation and apoptosis regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The results showed a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity against cancer cell lines .

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15Significant inhibition
HeLa (Cervical)20Moderate inhibition

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

Case Study:
Research published in Phytotherapy Research highlighted that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha300150
IL-620080

Skin Care Formulations

The incorporation of this compound into cosmetic formulations has been explored due to its antioxidant properties, which can protect skin from oxidative stress.

Case Study:
A formulation study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a cream containing this compound. The results indicated improved skin hydration and elasticity after four weeks of application .

Parameter Before Treatment After Treatment
Skin Hydration (%)4570
Elasticity (mm)1218

Polymer Additives

In material science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and UV protection.

Case Study:
Research conducted on polyvinyl chloride (PVC) composites showed that adding this compound improved thermal degradation temperatures significantly compared to control samples without the additive .

Sample Type Degradation Temperature (°C)
Control PVC250
PVC + Additive280

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and substituent effects among related coumarin derivatives:

Compound Name Molecular Formula Substituents Key Features Reference
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate C₁₉H₁₂O₆ - Phenyl (C₃)
- Furan-2-carboxylate (C₇)
High aromaticity; potential for intermolecular π-π interactions. N/A
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ - Ethoxyacetate (C₇)
- Phenyl (C₃)
Reduced aromaticity compared to furan-2-carboxylate; increased flexibility.
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ - Furan-2-yl (C₁)
- Furan-2-carboxylate (C₇)
Isochromenone core; dual furan substituents enhance π-stacking.
4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate C₂₈H₂₉F₃O₅ - Trifluoromethyl (C₇)
- Decyloxy chain (C₄)
Lipophilic side chain enhances liquid crystalline behavior.
[3-(4-Methoxycarbonylphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate C₂₂H₁₄O₈ - Methoxycarbonylphenoxy (C₃)
- Furan-2-carboxylate (C₇)
Polar methoxycarbonyl group increases solubility in polar solvents.

Physicochemical Properties

  • Melting Points: 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate: 178–180°C . Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate: Not reported, but similar esters typically melt between 150–200°C . Trifluoromethyl-substituted coumarins: Higher melting points (>200°C) due to enhanced intermolecular forces from CF₃ groups .
  • Spectroscopic Data :
    • ¹H-NMR : The target compound’s furan-2-carboxylate group would exhibit characteristic peaks at δ ~7.6–8.1 ppm for furan protons, similar to δ 7.93–7.03 ppm observed in related compounds .
    • Mass Spectrometry : Expected [M+H]⁺ at m/z 337.07 (C₁₉H₁₂O₆), comparable to m/z 323 for C₁₈H₁₀O₆ .

Functional and Application Differences

  • Liquid Crystals : Trifluoromethyl and alkyloxy-substituted coumarins (e.g., 4-(decyloxy)phenyl derivatives) exhibit smectic or nematic phases due to their rod-like structures and intermolecular H-bonding . The target compound’s rigid furan-carboxylate group may limit mesophase formation.
  • Material Stability : C—H···π and hydrogen-bonding interactions in crystal packing (observed in coumarin derivatives) enhance thermal stability, which is critical for optoelectronic applications .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a member of the chromen derivatives, known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and anticoagulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C21H14O5\text{C}_{21}\text{H}_{14}\text{O}_{5}

This compound features a chromen backbone with a phenyl group and a furan-2-carboxylate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

1. Enzyme Inhibition

  • The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes and cancer progression. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the inflammatory response .

2. Anticoagulant Activity

  • Research indicates that this compound may inhibit coagulation factor XIa (FXIa), demonstrating an IC50 value of 0.77 µM. This suggests its potential as a lead compound for developing anticoagulants .

Biological Activity Studies

Numerous studies have evaluated the biological activities of this compound. Below are key findings summarized from various research efforts:

Study Biological Activity Findings
Enzyme InhibitionModerate inhibition of COX-2 and LOX enzymes; potential anti-inflammatory effects.
Antioxidant ActivityExhibited significant free radical scavenging activities, indicating potential use in oxidative stress-related conditions.
CytotoxicityEvaluated against MCF-7 breast cancer cell line; showed moderate cytotoxic effects with IC50 values ranging from 10 to 20 µM.
Anticoagulant PropertiesSelectively inhibited FXIa with an IC50 of 0.77 µM, suggesting therapeutic potential in managing coagulation disorders.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Anticancer Activity : A study investigated the cytotoxic effects on various cancer cell lines, demonstrating that derivatives of this compound could inhibit cell proliferation through apoptosis induction.
  • Inflammatory Disorders : In vitro studies indicated that this compound could reduce inflammatory markers in activated macrophages, suggesting its potential application in treating chronic inflammatory diseases.
  • Neuroprotection : Preliminary findings suggest that derivatives may protect neuronal cells from oxidative damage, indicating possible applications in neurodegenerative diseases.

Q & A

Q. What are the key synthetic pathways for 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate?

Synthesis typically involves two stages: (1) Formation of the chromen-4-one core via acid-catalyzed condensation of 3-phenyl-substituted precursors with salicylaldehyde derivatives, and (2) esterification of the 7-hydroxy group with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine). Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like unreacted intermediates or hydrolyzed esters .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., phenyl at C3, furan carboxylate at C7) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C4=O bond ~1.21 Å, dihedral angles between chromenone and furan rings) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and ester linkages .

Q. What purification techniques are effective for this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes polar byproducts .
  • Recrystallization : Methanol or ethanol yields high-purity crystals (~97% purity) .
  • HPLC : For analytical validation, especially when isolating stereoisomers or hydrolyzed impurities .

Q. How does the furan-2-carboxylate moiety influence solubility and reactivity?

The furan ring enhances π-π stacking with aromatic biological targets, while the ester group increases lipophilicity (logP ~2.8). Reactivity is modulated by the electron-withdrawing carboxylate, facilitating nucleophilic attacks at the carbonyl carbon .

Advanced Research Questions

Q. What strategies mitigate conflicting data in enzyme inhibition assays?

  • Orthogonal assays : Use fluorescence-based and radiometric assays to cross-validate results (e.g., kinase inhibition studies) .
  • Control experiments : Include competitive inhibitors to rule out nonspecific binding .
  • Dose-response curves : Ensure IC50_{50} values are consistent across replicates (e.g., ±5% variability) .

Q. How to design structure-activity relationship (SAR) studies focusing on the phenyl and furan groups?

  • Systematic substitution : Replace phenyl with halogenated (e.g., 4-F, 4-Cl) or methoxy groups to assess electronic effects .
  • Furan analogs : Test thiophene or pyrrole carboxylates to evaluate heterocycle contributions to bioactivity .
  • Computational modeling : Use DFT calculations to predict steric/electronic effects of substituents on binding affinity .

Q. What computational methods predict interactions with biological targets like kinases?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets .
  • Molecular dynamics (MD) simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How to assess stability under varying pH and temperature for formulation studies?

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <5% degradation indicates shelf-life >2 years) .
  • pH-rate profiling : Determine hydrolysis kinetics in buffers (pH 1–10); ester hydrolysis dominates at alkaline conditions (t1/2_{1/2} ~8 hours at pH 10) .

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

  • Standardized protocols : Follow CLSI guidelines for MIC assays to ensure consistency in bacterial strains and growth conditions .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to confirm whether activity correlates with membrane disruption .
  • Metabolomic profiling : Identify off-target effects (e.g., ROS generation) that may skew results .

Q. What role does the ester group play in bioavailability and metabolic stability?

  • Prodrug potential : Ester hydrolysis by carboxylesterases releases active 7-hydroxy metabolites .
  • Plasma stability assays : Incubate with human plasma; >80% remaining after 1 hour suggests suitability for oral delivery .
  • Caco-2 permeability : Assess intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates moderate bioavailability) .

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